

Comparative Analysis of Imidazolidinone Derivatives and Analogs for Anticonvulsant Potential

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Compound of Interest

Compound Name: *1-(4-Chlorophenyl)-2-imidazolidinone*

Cat. No.: B087898

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A quantitative statistical analysis of the therapeutic index for **1-(4-Chlorophenyl)-2-imidazolidinone** could not be conducted due to the absence of specific LD50 (or TD50) and ED50 values in the available scientific literature. However, to provide a valuable resource for researchers, this guide offers a comparative overview of related imidazolidinone and imidazole derivatives with documented anticonvulsant or neurological activity. This report summarizes key toxicity and efficacy data, outlines relevant experimental protocols, and illustrates pertinent biological pathways and experimental workflows.

Comparative Efficacy and Toxicity Data

While specific data for **1-(4-Chlorophenyl)-2-imidazolidinone** is not available, research on structurally related compounds provides insight into the potential of this chemical class. The following tables summarize acute toxicity and anticonvulsant efficacy data for several imidazolidinone and imidazole derivatives.

Compound	Test Species	Route of Administration	LD50/TD50	Efficacy Metric (ED50)	Protective Index (PI = TD50/ED50)	Reference
5-((4-Chlorophenyl)methylene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone	Mouse	Intraperitoneal	> 2000 mg/kg (LD50)	Not Available	Not Available	[1]
3-(3-Chlorophenyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone	Mouse	Intraperitoneal	1800 mg/kg (LD50)	Not Available	Not Available	[2]
2,4(1H)-Diarylimidazole (Compound 10)	Mouse	Intraperitoneal	> 300 mg/kg (TD50)	61.7 mg/kg (MES)	> 4.8	[3] [4]
2,4(1H)-Diarylimidazole (Compound 13, methoxy)	Mouse	Intraperitoneal	> 300 mg/kg (TD50)	46.8 mg/kg (MES)	> 6.4	[3] [4]

2,4(1H)-Diarylimidazole (Compound 17, trifluoromethyl)	Mouse	Intraperitoneal	> 500 mg/kg (TD50)	129.5 mg/kg (MES)	> 3.9	[3] [4]
2,4(1H)-Diarylimidazole (Compound 20, chloro)	Mouse	Intraperitoneal	> 500 mg/kg (TD50)	136.7 mg/kg (MES)	> 3.7	[3] [4]
3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)	Mouse	Intraperitoneal	> 300 mg/kg (TD50)	68.30 mg/kg (MES)	> 4.39	[5]
N-[[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl] methyl], 2-[(2-isopropyl-5-methyl)-1-	Mouse	Intraperitoneal	485.2 mg/kg (TD50)	41.5 mg/kg (MES)	11.69	[6]

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Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the preclinical evaluation of anticonvulsant drug candidates.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

- **Animal Model:** Adult male mice or rats are typically used.
- **Drug Administration:** The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle.
- **Induction of Seizure:** After a predetermined time for drug absorption, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
- **Endpoint:** The primary endpoint is the abolition of the hind limb tonic extensor component of the seizure.
- **Data Analysis:** The dose of the compound that protects 50% of the animals from the tonic extensor seizure is calculated as the median effective dose (ED50).

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.

- **Animal Model:** Typically, adult male mice are used.

- **Drug Administration:** The test compound is administered at various doses, followed by a waiting period for drug absorption.
- **Induction of Seizure:** A convulsant dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is injected subcutaneously.
- **Endpoint:** The animal is observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a specified time frame (e.g., 30 minutes).
- **Data Analysis:** The ED50 is the dose that protects 50% of the animals from clonic seizures.

Rotarod Neurotoxicity Test

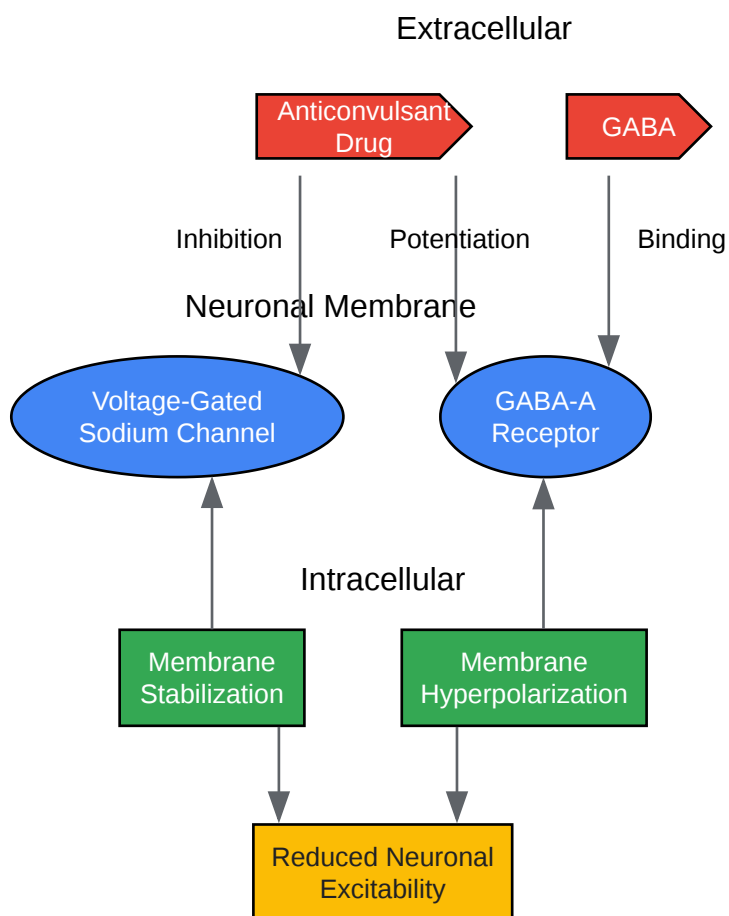
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (neurotoxicity).

- **Apparatus:** A rotating rod (rotarod) apparatus is used. The speed of rotation is set to a constant value (e.g., 6-10 rpm).
- **Animal Training:** Animals are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) before the test.
- **Drug Administration:** The test compound is administered at various doses.
- **Testing:** At the time of peak effect of the compound, the animals are placed on the rotating rod.
- **Endpoint:** The inability of an animal to remain on the rod for a predetermined duration (e.g., 1 minute) in three consecutive trials is considered an indication of neurotoxicity.
- **Data Analysis:** The dose that causes neurotoxicity in 50% of the animals is calculated as the median toxic dose (TD50).

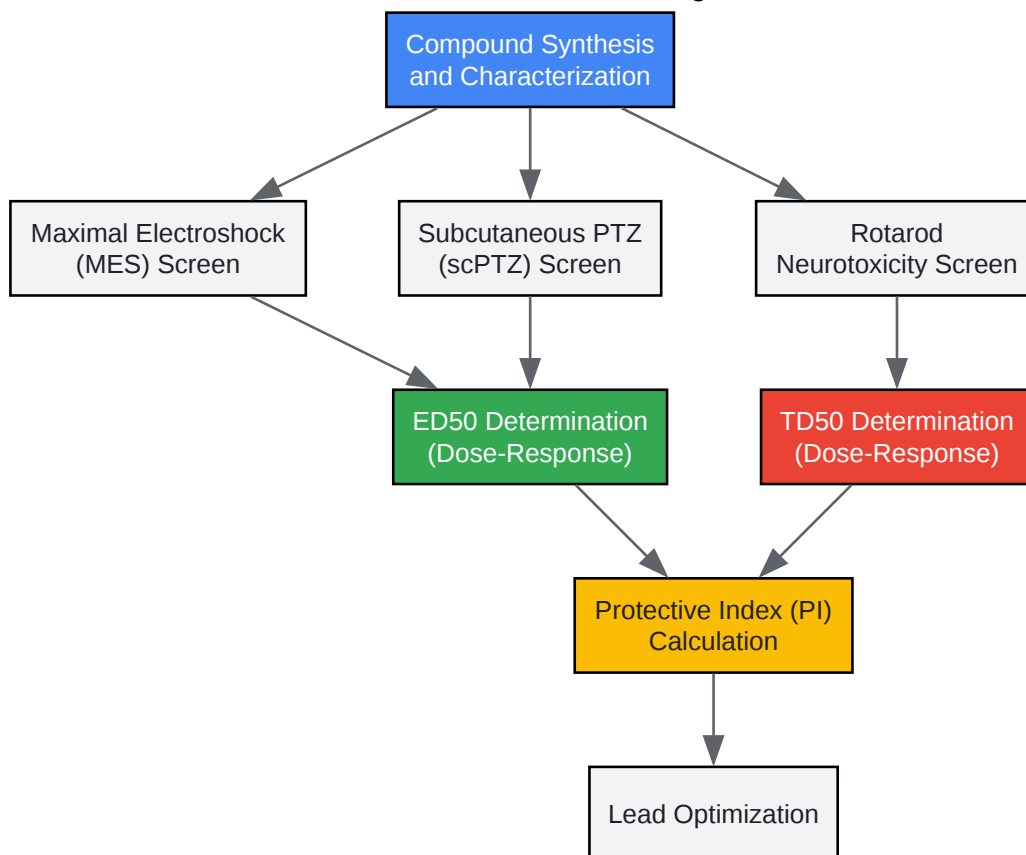
Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential mechanism of action for anticonvulsant compounds and a typical workflow for preclinical screening.

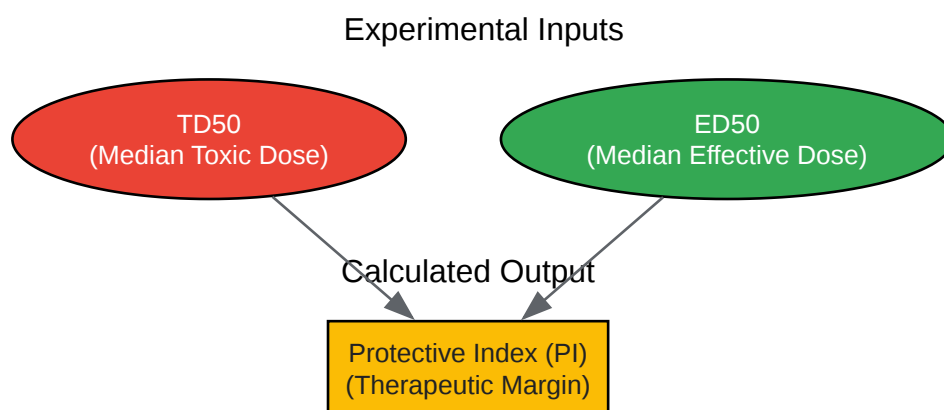
Potential Mechanism of Action of Anticonvulsants



Preclinical Anticonvulsant Screening Workflow



Calculation of Protective Index



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